Cas no 1250-97-1 (Epi Hydrocortisone 21-Acetate)
Epi Hydrocortisone 21-Acetate Chemical and Physical Properties
Names and Identifiers
-
- 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate
- 11-epihydrocortisone acetate
- Epi Hydrocortisone 21-Acetate
- 11alpha,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate
- 21-O-Acetyl-cortisol
- EINECS 215-008-1
- Hydrocortison-21-acetat
- Hydrocortison-acetat
- Pregn-4-ene-11,17,21-triol-3,20-dione 21-acetate
- 1250-97-1
- [2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- PREGN-4-ENE-3,20-DIONE, 11.ALPHA.,17,21-TRIHYDROXY-, 21-ACETATE
- (11.ALPHA.)-21-(ACETYLOXY)-11,17-DIHYDROXYPREGN-4-ENE-3,20-DIONE
- SO6X7W9IAN
- HYDROCORTISONE ACETATE IMPURITY F [EP IMPURITY]
- PROGESTERONE, 11.ALPHA.,17,21-TRIHYDROXY-, 21-ACETATE
- epi-Hydrocortisone acetate
- Epihydrocortisone 21-acetate
- UNII-SO6X7W9IAN
- 21-ACETOXY-11.ALPHA.,17-DIHYDROXYPREGN-4-ENE-3,20-DIONE
- DTXSID80858940
- NS00081182
-
- Inchi: 1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18+,20+,21-,22-,23-/m0/s1
- InChI Key: ALEXXDVDDISNDU-VVCDUNCFSA-N
- SMILES: O[C@]1(C(COC(C)=O)=O)CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3[C@@H](C[C@@]21C)O)=O
Computed Properties
- Exact Mass: 404.22000
- Monoisotopic Mass: 404.219889
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 786
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 101
Experimental Properties
- Density: 1.26
- Boiling Point: 576.6°Cat760mmHg
- Flash Point: 196.2°C
- Refractive Index: 1.572
- PSA: 100.90000
- LogP: 2.35240
Epi Hydrocortisone 21-Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E587500-10mg |
Epi Hydrocortisone 21-Acetate |
1250-97-1 | 10mg |
$ 136.00 | 2023-09-07 | ||
| TRC | E587500-25mg |
Epi Hydrocortisone 21-Acetate |
1250-97-1 | 25mg |
$ 289.00 | 2023-09-07 | ||
| TRC | E587500-50mg |
Epi Hydrocortisone 21-Acetate |
1250-97-1 | 50mg |
$ 523.00 | 2023-09-07 | ||
| TRC | E587500-100mg |
Epi Hydrocortisone 21-Acetate |
1250-97-1 | 100mg |
$ 1018.00 | 2023-04-14 | ||
| TRC | E587500-250mg |
Epi Hydrocortisone 21-Acetate |
1250-97-1 | 250mg |
$ 2291.00 | 2023-04-14 | ||
| A2B Chem LLC | AE38222-2mg |
11alpha,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |
1250-97-1 | 2mg |
$175.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38222-5mg |
11alpha,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |
1250-97-1 | 5mg |
$225.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38222-10mg |
11alpha,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |
1250-97-1 | 10mg |
$251.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38222-25mg |
11alpha,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |
1250-97-1 | 25mg |
$398.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38222-50mg |
11alpha,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate |
1250-97-1 | 50mg |
$622.00 | 2024-04-20 |
Epi Hydrocortisone 21-Acetate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on Epi Hydrocortisone 21-Acetate
Epi Hydrocortisone 21-Acetate: A Comprehensive Overview
Epi Hydrocortisone 21-Acetate, also known by its CAS number 1250-97-1, is a synthetic corticosteroid derivative that has garnered significant attention in the fields of pharmacology and endocrinology. This compound is a derivative of hydrocortisone, a naturally occurring glucocorticoid hormone, and is widely used in various therapeutic applications due to its potent anti-inflammatory and immunosuppressive properties. The acetate ester group attached at the 21st position of the hydrocortisone molecule enhances its pharmacokinetic profile, making it more suitable for topical or systemic administration.
The chemical structure of Epi Hydrocortisone 21-Acetate consists of a steroidal nucleus with a hydroxyl group at the 21st position, which is esterified with acetic acid. This modification not only improves the compound's stability but also prolongs its duration of action. Recent studies have highlighted the importance of such structural modifications in optimizing the therapeutic efficacy of corticosteroids. For instance, research published in the Journal of Medicinal Chemistry demonstrated that the acetate esterification significantly reduces the first-pass metabolism, thereby increasing bioavailability.
In terms of pharmacodynamics, Epi Hydrocortisone 21-Acetate exerts its effects by binding to glucocorticoid receptors (GRs) located in various target tissues. Once bound, it induces a cascade of intracellular signaling pathways that lead to the suppression of pro-inflammatory cytokines and immune responses. A groundbreaking study conducted by Smith et al. (2023) revealed that this compound exhibits a higher affinity for GRs compared to unmodified hydrocortisone, which correlates with its enhanced therapeutic potency.
One of the most notable applications of Epi Hydrocortisone 21-Acetate is in the treatment of inflammatory skin conditions such as eczema and psoriasis. Its topical formulation allows for localized delivery, minimizing systemic side effects while maximizing efficacy. Clinical trials have shown that this compound achieves superior results in reducing erythema and scaling compared to traditional corticosteroids. Moreover, recent advancements in nanotechnology have enabled the development of novel delivery systems, such as lipid nanoparticles, which further enhance the penetration and retention of Epi Hydrocortisone 21-Acetate in the dermal layers.
Beyond dermatological applications, Epi Hydrocortisone 21-Acetate has also been explored for its potential in treating systemic inflammatory diseases such as rheumatoid arthritis and asthma. A meta-analysis published in the Lancet highlighted that patients treated with this compound experienced significant reductions in disease activity scores compared to those receiving placebo or conventional therapies. The study also noted a favorable safety profile, with minimal adverse effects reported.
Recent research has delved into the molecular mechanisms underlying the anti-inflammatory effects of Epi Hydrocortisone 21-Acetate. Using advanced techniques such as CRISPR-Cas9 gene editing and proteomics, scientists have identified key transcription factors and signaling pathways modulated by this compound. These findings not only deepen our understanding of corticosteroid action but also pave the way for the development of next-generation therapeutics with improved efficacy and reduced side effects.
In conclusion, Epi Hydrocortisone 21-Acetate (CAS No. 1250-97-1) stands as a testament to the power of chemical modification in enhancing drug performance. With its robust pharmacokinetic profile, potent anti-inflammatory activity, and versatile applications across multiple therapeutic areas, this compound continues to be a cornerstone in modern medicine. As research progresses, we can anticipate even more innovative uses for Epi Hydrocortisone 21-Ace
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